molecular formula C14H12N2O4 B2535403 6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 953893-59-9

6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2535403
CAS No.: 953893-59-9
M. Wt: 272.26
InChI Key: GWCHHDIKKQOZJA-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a fused oxazole and pyridine ring system with a furan substituent

Biochemical Analysis

Biochemical Properties

6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are crucial for cell signaling . This modulation can lead to altered gene expression patterns, affecting various cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, either upregulating or downregulating the expression of target genes . Additionally, it can interfere with the normal function of enzymes, either by competitive inhibition or by altering their active sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but can degrade under extreme conditions, such as high temperatures or acidic environments . Long-term exposure to this compound has been observed to cause sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as anti-inflammatory and anticancer properties . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments . For instance, it can accumulate in the endoplasmic reticulum, where it exerts its effects on protein synthesis and folding .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it affects mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the construction of the oxazole and pyridine rings followed by the introduction of the furan and propyl groups. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate pyridine and oxazole precursors, cyclization reactions can be employed to form the fused ring system.

    Substitution Reactions: Introduction of the furan and propyl groups can be achieved through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.

    Reduction: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the oxazole ring can produce dihydrooxazole derivatives.

Scientific Research Applications

6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.

Properties

IUPAC Name

6-(furan-2-yl)-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-2-4-9-12-8(14(17)18)7-10(11-5-3-6-19-11)15-13(12)20-16-9/h3,5-7H,2,4H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCHHDIKKQOZJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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